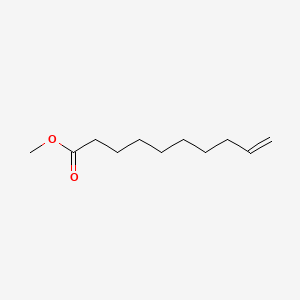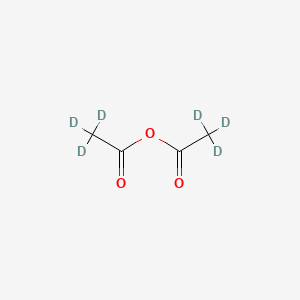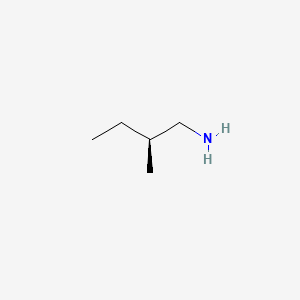
3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid is a chemical compound . It is also known as Tropic acid, which is a laboratory reagent used in the chemical synthesis of atropine and hyoscyamine .
Synthesis Analysis
Tropic acid is synthesized in the laboratory . The synthesis process has been documented in various patents and scientific articles .Wissenschaftliche Forschungsanwendungen
Chemo-Enzymatic Synthesis
3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid has been explored for its potential in chemo-enzymatic synthesis processes. Zhao et al. (2014) reported the chemical synthesis of its racemic substrate and enzymatic preparation of its S-isomer, using Porcine pancreas lipase (PPL) as a biocatalyst. This work highlights its role in producing chiral β-hydroxy acid, a valuable component in the pharmaceutical industry (Zhao et al., 2014).
Catalysis and Reaction Mechanisms
Magro et al. (2010) investigated the methoxycarbonylation of phenylethyne catalyzed by palladium complexes, leading to the formation of products including 3-Hydroxy-3-phenylpropanoic acid. This study provides insight into the reaction mechanisms and potential for synthesizing various esters and diesters using this compound (Magro et al., 2010).
Biosynthesis Pathways
Jarvis et al. (2000) explored the biosynthesis of benzoic acid and salicylic acid, identifying 3-Hydroxy-3-phenylpropanoic acid as an intermediate in this process. This study contributes to our understanding of biosynthetic pathways in plants and the role of this compound in them (Jarvis et al., 2000).
Industrial Production and Bioengineering
Jers et al. (2019) discussed the production of 3-Hydroxypropanoic acid from glycerol by metabolically engineered bacteria. This research highlights its potential as a precursor for industrial chemicals and bioplastics (Jers et al., 2019).
Pharmaceutical Applications
Various studies have investigated the synthesis and resolution of derivatives of 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid for potential pharmaceutical applications. For instance, Drewes et al. (1992) focused on the synthesis and resolution of its esters, contributing to the field of chiral synthesis, which is crucial for drug development (Drewes et al., 1992).
Eigenschaften
IUPAC Name |
3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEPFMROLJOJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369355 | |
| Record name | 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |
CAS RN |
23985-59-3 | |
| Record name | 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)





